molecular formula C10H8N4 B2837986 1-benzyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 202003-07-4

1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No. B2837986
CAS RN: 202003-07-4
M. Wt: 184.202
InChI Key: LTZMLSUPKREZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (BzTCN) is a heterocyclic organic compound that belongs to the class of organic compounds known as triazoles. BzTCN has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for synthesizing new compounds with various properties, and its structure has been used as a template for the design and synthesis of new pharmaceuticals.

Scientific Research Applications

Drug Discovery

1-benzyl-1H-1,2,3-triazole-4-carbonitrile serves as a privileged structure motif in drug discovery. Its remarkable properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make it an attractive scaffold for designing novel pharmaceuticals . Several medicinal compounds containing this core have already made their mark in the market, including anticonvulsants, antibiotics, and anticancer drugs.

Materials Science

In materials science, this compound participates in the design of functional materials. Its incorporation into polymers, nanoparticles, and surfaces imparts unique properties, such as enhanced stability, fluorescence, or catalytic activity.

These applications highlight the versatility and significance of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile in scientific research. Whether in drug development, synthetic methodologies, or materials innovation, this compound continues to inspire exciting discoveries . If you’d like further details or explore additional applications, feel free to ask! 😊

properties

IUPAC Name

1-benzyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZMLSUPKREZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of benzyl azide (1.33 g) and 2-chloroacrylonitrile (1.75 g) in water (5 ml) is stirred at about 80° C. for 22 hours, then excess 2-chloroacrylonitrile is distilled off in vacuo. The mixture is cooled to room temperature and the precipitated product is isolated by filtration and washed with water. After drying, the product is obtained in a yield of 1.66 g=90% of theory m.p. 78-79° C. (recrystallization from toluene/hexane).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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